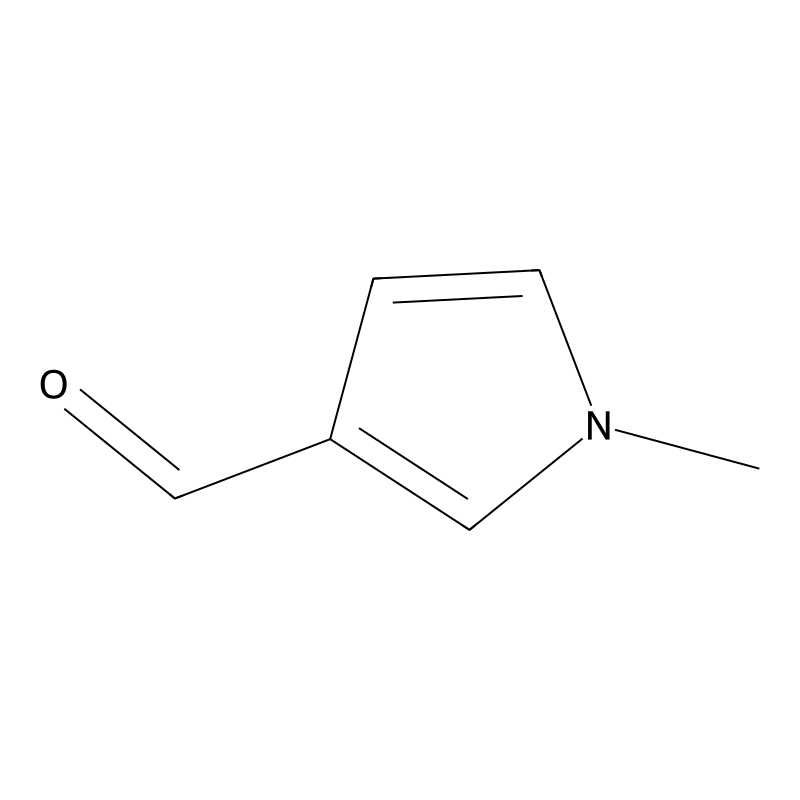

1-methyl-1H-pyrrole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

1-Methyl-1H-pyrrole-3-carbaldehyde possesses a pyrrole ring, a common heterocyclic aromatic structure found in many biologically active molecules. It also contains an aldehyde functional group, which can be used for further chemical transformations. This combination suggests its potential utility as a building block in the synthesis of more complex organic molecules with various functionalities [].

Medicinal chemistry

The pyrrole ring system is present in numerous natural products and drugs. 1-Methyl-1H-pyrrole-3-carbaldehyde could serve as a starting material for the development of novel therapeutic agents by incorporating it into larger molecular structures with specific biological activities [].

Material science

Heterocyclic aromatic compounds can be used in the development of functional materials. The aromatic nature and functional groups of 1-Methyl-1H-pyrrole-3-carbaldehyde might be of interest for researchers exploring new materials with unique properties [].

1-Methyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 109.1259 g/mol. It is categorized as a pyrrole derivative, characterized by a five-membered aromatic ring containing nitrogen. The compound features a carbonyl group (aldehyde) at the 3-position of the pyrrole ring, which contributes to its reactivity and potential applications in various fields. Its chemical structure can be represented as follows:

- IUPAC Name: 1-Methyl-1H-pyrrole-3-carbaldehyde

- CAS Registry Number: 1192-58-1

- Other Names: 2-Formyl-1-methylpyrrole, N-Methyl-2-formylpyrrole, among others .

- Condensation Reactions: It can undergo condensation with various nucleophiles, leading to the formation of more complex structures.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

- Electrophilic Aromatic Substitution: The methyl group on the pyrrole ring can influence the reactivity of the compound in electrophilic substitution reactions, allowing for further functionalization .

Research indicates that 1-methyl-1H-pyrrole-3-carbaldehyde exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown some efficacy against various bacterial strains. Additionally, its derivatives have been explored for their anti-inflammatory properties and potential use in drug development .

Several synthesis methods have been developed for producing 1-methyl-1H-pyrrole-3-carbaldehyde:

- Multi-component Reactions: A common approach involves the reaction of α-hydroxyketones with other reagents under specific conditions to yield substituted pyrrole derivatives .

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate aldehydes and amines .

- Sequential Synthetic Methods: Recent studies have reported efficient synthetic routes that utilize sequential reactions to enhance yield and reduce by-products .

1-Methyl-1H-pyrrole-3-carbaldehyde finds applications in various domains:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in medicinal chemistry.

- Coordination Chemistry: The compound acts as a ligand in coordination with transition metals, contributing to supramolecular chemistry and magnetic behavior studies.

- Pharmaceutical Development: Its derivatives are being investigated for potential therapeutic applications, particularly in treating infections and inflammatory diseases .

Interaction studies involving 1-methyl-1H-pyrrole-3-carbaldehyde have focused on its behavior as a ligand in coordination complexes. These studies reveal that it can effectively coordinate with various transition metals, influencing their electronic properties and reactivity. Such interactions are crucial for developing new materials with specific magnetic or catalytic properties .

Several compounds share structural similarities with 1-methyl-1H-pyrrole-3-carbaldehyde. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylpyrrole | Pyrrole derivative | Lacks the aldehyde functionality; more stable. |

| 2-Methylpyrrole | Pyrrole derivative | Different substitution pattern; distinct reactivity. |

| 3-Methylpyridine | Pyridine derivative | Contains nitrogen in a different ring position; alters properties significantly. |

| 2-Acetylpyrrole | Pyrrole derivative | Acetyl group instead of aldehyde; different reactivity profile. |

Uniqueness of 1-Methyl-1H-pyrrole-3-carbaldehyde:

The presence of the aldehyde functional group at the 3-position makes this compound particularly reactive compared to its methylated analogs, allowing for unique condensation and substitution reactions that are not possible with other similar compounds.

The historical foundation of 1-methyl-1H-pyrrole-3-carbaldehyde traces back to the fundamental discovery of pyrrole itself by F. F. Runge in 1834, who first detected this heterocyclic system as a constituent of coal tar. This initial discovery marked the beginning of a new era in heterocyclic chemistry, as Runge's work laid the groundwork for understanding five-membered nitrogen-containing aromatic systems. The name "pyrrole" derives from the Greek word pyrrhos, meaning "reddish" or "fiery," which refers to the characteristic red color that pyrroles impart to wood when treated with hydrochloric acid. This historical naming convention reflects the early methods used for detection and identification of these compounds.

The isolation of pyrrole from the pyrolysate of bone in 1857 further established the importance of this heterocyclic framework in natural systems. This discovery demonstrated that pyrrole-containing compounds were not merely laboratory curiosities but represented fundamental structural units found in biological systems. The recognition that pyrrole derivatives occur naturally in essential biomolecules such as vitamin B₁₂, bile pigments including bilirubin and biliverdin, and the porphyrins of heme and chlorophyll, underscored the critical role these compounds play in life processes.

The specific development of pyrrole-3-carbaldehyde derivatives, including 1-methyl-1H-pyrrole-3-carbaldehyde, emerged from advances in formylation chemistry during the early twentieth century. The establishment of reliable synthetic methodologies for introducing aldehyde functionality onto pyrrole rings represented a significant advancement in heterocyclic synthesis. The compound's development was particularly accelerated by the introduction of the Vilsmeier-Haack reaction in 1927, which provided a mild and efficient method for formylating electron-rich aromatic systems.

Table 1: Historical Milestones in Pyrrole Chemistry Development

| Year | Discovery/Development | Researcher(s) | Significance |

|---|---|---|---|

| 1834 | First detection of pyrrole in coal tar | F. F. Runge | Initial discovery of pyrrole framework |

| 1857 | Isolation from bone pyrolysate | Various | Recognition of biological significance |

| 1927 | Vilsmeier-Haack reaction development | Anton Vilsmeier, Albrecht Haack | Efficient formylation methodology |

| Modern Era | Systematic synthesis of substituted pyrrole carbaldehydes | Multiple research groups | Advanced synthetic applications |

Position in Heterocyclic Chemistry

1-Methyl-1H-pyrrole-3-carbaldehyde occupies a distinctive position within the broader landscape of heterocyclic chemistry as a representative example of substituted five-membered nitrogen-containing aromatic compounds. The pyrrole ring system, characterized by its aromatic stability despite containing only four carbon atoms and one nitrogen atom in a five-membered ring, demonstrates unique electronic properties that distinguish it from other heterocyclic frameworks. The aromaticity of pyrrole arises from the contribution of the nitrogen lone pair to the π-electron system, creating a six-electron aromatic system that follows Hückel's rule.

The positioning of the methyl group at the nitrogen atom and the aldehyde group at the 3-position creates a compound with distinctive electronic and steric characteristics. The methyl substitution at nitrogen serves multiple functions: it prevents tautomerization that could occur with unsubstituted pyrroles, provides steric hindrance that can influence regioselectivity in subsequent reactions, and introduces electron-donating character that enhances the nucleophilicity of the pyrrole ring. Conversely, the aldehyde functionality at the 3-position introduces an electron-withdrawing element that modulates the overall electronic distribution within the molecule.

The significance of this substitution pattern becomes apparent when considering the reactivity patterns observed in heterocyclic chemistry. Research has demonstrated that the presence of a methyl group at the 1-position of pyrrole results in marked deactivation toward electrophilic substitution reactions, a phenomenon that was initially unexpected given the electron-donating nature of methyl groups. This deactivation has been attributed to steric factors that require highly specific orientation of reagent and substrate in transition states during chemical transformations.

The compound's position within heterocyclic chemistry is further enhanced by its role as a precursor to more complex heterocyclic systems. Studies have shown that pyrrole-3-carbaldehydes serve as versatile starting materials for the synthesis of substituted indoles through innovative cyclization strategies. This transformation demonstrates the compound's utility in building larger, more complex heterocyclic frameworks that are prevalent in pharmaceutical and natural product chemistry.

Table 2: Electronic and Structural Characteristics of 1-Methyl-1H-pyrrole-3-carbaldehyde

Historical Significance in Organic Synthesis

The historical significance of 1-methyl-1H-pyrrole-3-carbaldehyde in organic synthesis is intrinsically linked to the development of formylation methodologies, particularly the Vilsmeier-Haack reaction, which revolutionized the preparation of aromatic aldehydes from electron-rich heterocycles. The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, provided chemists with a powerful tool for introducing formyl groups onto aromatic systems under relatively mild conditions using N,N-dimethylformamide and phosphorus oxychloride.

The application of Vilsmeier-Haack conditions to pyrrole systems represented a significant advancement in heterocyclic synthesis methodology. Early studies revealed that the regioselectivity of formylation in pyrrole systems is controlled primarily by steric factors rather than electronic effects. This discovery was particularly important for understanding the synthesis of 3-substituted pyrrole carbaldehydes, as it demonstrated that the position of formylation could be predicted and controlled based on the steric environment of the substrate.

Research into the formylation of 1-substituted pyrroles revealed fascinating insights into the relationship between substituent effects and reaction outcomes. Studies showed that while electronic effects of para-substituted aryl groups on the nitrogen atom had minimal influence on the position of formylation, steric factors played a dominant role in determining regioselectivity. This understanding proved crucial for the rational design of synthetic strategies targeting specific isomers of pyrrole carbaldehydes.

The historical development of synthetic approaches to pyrrole-3-carbaldehydes has encompassed multiple methodologies beyond the Vilsmeier-Haack reaction. Alternative approaches have included the use of sterically crowded formamides to achieve regioselective formylation, demonstrating the continuing evolution of synthetic methodology in this area. These developments have shown that the choice of formylating reagent can significantly influence both the efficiency and selectivity of the formylation process.

The significance of 1-methyl-1H-pyrrole-3-carbaldehyde in contemporary organic synthesis extends beyond its role as a synthetic target to its function as a building block for more complex molecular architectures. Research has demonstrated its utility in multi-component reactions, including sequential Mannich reaction-cyclization sequences that provide access to diverse bioactive heterocyclic scaffolds. These applications highlight the compound's versatility as a synthetic intermediate and its continuing relevance in modern medicinal chemistry.

Table 3: Synthetic Methodologies for Pyrrole-3-carbaldehyde Preparation

The evolution of synthetic methodology for preparing 1-methyl-1H-pyrrole-3-carbaldehyde reflects broader trends in organic synthesis toward greater efficiency, selectivity, and environmental consideration. The development of one-pot sequential processes and the use of milder reaction conditions represent responses to both practical synthetic needs and environmental concerns. These advances demonstrate how the synthesis of relatively simple heterocyclic compounds continues to drive innovation in synthetic methodology.

The compound's historical significance is further underscored by its role in advancing our understanding of structure-reactivity relationships in heterocyclic chemistry. Studies of its chemical behavior have contributed to the development of predictive models for electrophilic substitution in pyrrole systems and have informed the design of more sophisticated synthetic strategies. This fundamental knowledge has proven invaluable for the design of complex natural product syntheses and pharmaceutical discovery programs that rely on pyrrole-containing scaffolds.

Classical Synthesis Approaches

Vilsmeier-Haack Formylation with Sterically Crowded Amides

The Vilsmeier-Haack reaction represents the most widely employed method for introducing formyl groups into pyrrole rings, particularly at the 2- and 3-positions [1] [2]. This electrophilic aromatic substitution reaction utilizes N,N-disubstituted formamides, such as dimethylformamide (DMF), in combination with phosphorus oxychloride (POCl₃) as the activating agent [3] [4].

The conventional Vilsmeier-Haack formylation of 1-methylpyrrole typically favors the α-position (C-2) due to the higher electron density at these sites [5] [6]. However, sterically crowded amides have emerged as a revolutionary approach for achieving β-selectivity in pyrrole formylation. Research by Ilyin et al. demonstrated that the use of sterically hindered formamides, such as N,N-diisopropylformamide and N,N-diphenylformamide, can redirect the formylation to the β-position (C-3) of N-substituted pyrroles [1] [7] [8].

The mechanism involves the formation of a chloroiminium intermediate from the reaction between the sterically crowded formamide and POCl₃. The bulky substituents on the nitrogen atom create steric hindrance that disfavors attack at the α-position, thereby promoting β-formylation [1]. This approach has been successfully applied to various N-substituted pyrroles, including 1-methylpyrrole, 1-phenylpyrrole, and 1-tert-butylpyrrole [8].

Reaction Conditions and Optimization

The optimal reaction conditions for sterically crowded amide-mediated formylation typically involve:

- Temperature: 0-20°C for initial complex formation, followed by heating to 80-100°C

- Solvent: Dichloromethane or 1,2-dichloroethane

- Reaction time: 2-8 hours depending on the substrate

- Molar ratio: 1:1.5:1.5 (pyrrole:formamide:POCl₃)

Studies have shown that the regioselectivity depends significantly on the steric bulk of the formamide substituents [7]. N,N-diisopropylformamide provides excellent β-selectivity (>85%) for 1-methylpyrrole formylation, while less hindered formamides such as N-methylformanilide give mixed regioselectivity [8].

Alternative Formylation Strategies

Beyond the Vilsmeier-Haack methodology, several alternative formylation approaches have been developed for pyrrole derivatives, each offering distinct advantages and limitations.

Reimer-Tiemann Formylation

The Reimer-Tiemann reaction, utilizing chloroform and strong base, represents a classical approach to pyrrole formylation [9] [10] [11]. This method employs dichlorocarbene as the electrophilic species, generated from chloroform in the presence of aqueous sodium or potassium hydroxide [11]. However, when applied to pyrroles, this reaction often leads to ring expansion products rather than simple formylation [12] .

Smith et al. investigated the Reimer-Tiemann formylation of 5-substituted pyrrole-2-carboxylates and observed unusual regioselectivity [12]. The formyl group was introduced at the position originally occupied by the carboxylate function, rather than at the expected 5-position. This unusual orientation was attributed to the interaction between the carboxylate anion and the dichlorocarbene intermediate [12].

Gattermann and Vilsmeier-Alternative Methods

The Gattermann formylation, employing hydrogen cyanide and aluminum chloride, provides another route to pyrrole aldehydes [14]. However, this method is limited by the toxicity of hydrogen cyanide and generally lower yields compared to Vilsmeier-Haack conditions [14].

Alternative approaches include:

- Ortho-formate/trifluoroacetic acid route: Utilizes ethyl orthoformate with trifluoroacetic acid as a mild formylating system [14]

- Hexamethylenetetramine-mediated formylation: Employs hexamethylenetetramine with trifluoroacetic acid at elevated temperatures [15]

Modern Synthetic Routes

Transition Metal-Catalyzed Methodologies

Modern synthetic approaches to pyrrole derivatives have increasingly embraced transition metal catalysis as a means to achieve greater efficiency, selectivity, and sustainability [16] [17]. These methodologies offer significant advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and improved atom economy.

Iron-Catalyzed Synthesis

Iron catalysis has emerged as a particularly attractive approach due to the abundance, low cost, and environmental compatibility of iron-based catalysts [18] [19]. Barta and colleagues developed a direct synthesis of N-substituted pyrroles using iron catalysts with 2-butyne-1,4-diol or 2-butene-1,4-diol as starting materials [18] [19]. This method couples diols directly with anilines, benzyl amines, and aliphatic amines to produce various N-substituted pyrroles in moderate to excellent yields (60-90%) [18].

The iron-catalyzed process operates through a dehydrogenative coupling mechanism, where the iron catalyst facilitates both alcohol dehydrogenation and subsequent cyclization steps [18]. The reaction conditions are notably mild:

- Temperature: 140-160°C

- Pressure: Atmospheric

- Catalyst loading: 2-5 mol%

- Reaction time: 12-24 hours

Cobalt-Catalyzed Methodologies

Milstein and colleagues developed an innovative cobalt-catalyzed approach for pyrrole synthesis via acceptorless dehydrogenative coupling [17]. Their method employs a cobalt pincer complex to couple 1,4-substituted butanediols with primary amines, generating 1,2,5-substituted pyrroles with water and hydrogen gas as the only byproducts [17].

The cobalt pincer complex features metal-ligand cooperation through both amine-amide and aromatization-dearomatization ligand transformations [17]. This unique feature enables the catalyst to promote both the initial reductive coupling and subsequent cyclization steps efficiently.

Ruthenium and Palladium Systems

Ruthenium catalysts have been extensively studied for multicomponent pyrrole synthesis [20] [16]. Zhang et al. developed a ruthenium-catalyzed three-component reaction that converts ketones, amines, and vicinal diols into substituted pyrroles with high regioselectivity [20]. The process demonstrates broad substrate scope and functional group tolerance, making it highly practical for diverse pyrrole derivatives [20].

Palladium catalysis offers complementary reactivity patterns, particularly for β-substituted pyrroles [21]. The methodology involves a combination of Pd-catalyzed monoallylation, Ru-catalyzed ring-closing metathesis, and Fe-catalyzed aromatization, providing an atom-efficient route to β-substituted pyrroles [21].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies has become increasingly important in modern organic synthesis [23]. Green chemistry approaches to pyrrole synthesis focus on solvent minimization, catalyst recyclability, and waste reduction.

Deep Eutectic Solvents

Deep eutectic solvents (DES) have emerged as promising alternatives to conventional organic solvents [24]. The use of [CholineCl][ZnCl₂]₃ as a deep eutectic solvent enables efficient pyrrole synthesis under solvent-free sonication conditions [24]. This approach provides several advantages:

- Yields up to 99%

- Short reaction times (30-60 minutes)

- High atom economy with water as the sole byproduct

- Catalyst recyclability up to four times without significant activity loss [24]

Solvent-Free Methodologies

Solvent-free conditions represent the ultimate green chemistry approach [25] [26]. The Paal-Knorr reaction, utilizing 1,4-dicarbonyl compounds and amines, exemplifies this approach [25] [26]. The reaction proceeds through a condensation mechanism with the elimination of two water molecules, achieving high atom economy [25].

Recent developments include:

- Microwave-assisted synthesis: Reduces reaction times from hours to minutes [27] [28]

- Mechanochemical activation: Ball milling techniques enable solvent-free reactions [29]

- Solid acid catalysts: Heterogeneous catalysts facilitate easy product separation [30]

Biomass-Derived Starting Materials

The utilization of renewable feedstocks represents a fundamental shift toward sustainable chemistry [31]. Recent research has focused on converting biomass-derived compounds into pyrrole derivatives:

- 2,5-Dimethoxytetrahydrofuran: Serves as a sustainable starting material for pyrrole synthesis [32]

- Biobased alcohols and diols: Can be converted to pyrroles through metal-catalyzed dehydrogenative coupling [31]

- Furfural derivatives: Provide access to substituted pyrroles through decarbonylation-amination reactions [31]

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have gained significant attention as efficient tools for pyrrole synthesis due to their convergent nature, operational simplicity, and high atom economy [33] [34] [35]. These one-pot procedures eliminate the need for intermediate isolation and workup, making them particularly attractive for library synthesis and medicinal chemistry applications.

Isocyanide-Based Multi-component Reactions

Isocyanide-based MCRs represent one of the most versatile approaches for polysubstituted pyrrole synthesis [33]. These reactions typically involve the combination of an isocyanide, a carbonyl compound, and an amine or other nucleophile to generate highly functionalized pyrroles in a single operation [33].

Key advantages include:

- One-pot domino procedure: No intermediate isolation required

- Green approach: Minimal waste generation

- High efficiency: Typically 70-95% yields

- Broad substrate scope: Compatible with various functional groups [33]

Four-Component Reactions

Advanced MCR strategies have been developed that combine four distinct components in a single reaction vessel [34]. A representative example involves the reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes using natural hydroxyapatite as a green catalyst [29]. This approach provides:

- Densely functionalized pyrroles: Multiple substitution patterns accessible

- Cost-effective catalyst: Natural hydroxyapatite is inexpensive and recyclable

- Mild conditions: Room temperature to 60°C

- Environmental compatibility: Aqueous or solvent-free conditions [29]

Solid-Phase Multi-component Synthesis

Solid-phase synthesis has been combined with MCR strategies to enhance product purification and enable parallel synthesis [27] [28]. Jad et al. developed a solid-phase MCR utilizing lysine-containing peptides as nitrogen donors, β-nitrostyrenes, and 1,3-dicarbonyl compounds [27]. The approach combines:

- Solid-phase methodology: Simplified purification

- Microwave activation: Reduced reaction times

- High conversions: Typically >90% conversion to products

- Chemical diversity: Suitable for combinatorial library synthesis [27]

Regioselectivity Considerations in Synthesis

The regioselectivity of pyrrole formylation is a critical factor that determines the accessibility of specific regioisomers. Understanding the factors that control regioselectivity is essential for the rational design of synthetic routes to target compounds such as 1-methyl-1H-pyrrole-3-carbaldehyde.

Steric Control of Regioselectivity

Research has consistently demonstrated that steric factors are the primary determinant of regioselectivity in pyrrole formylation reactions [5] [6] [36]. The ratio of α- to β-formylated products obtained by Vilsmeier-Haack reactions with 1-alkyl- and 1-aryl-pyrroles is controlled mainly by steric interactions rather than electronic effects [5] [6].

Studies on 1-substituted pyrroles have revealed that:

- Small N-substituents (methyl, ethyl) favor α-formylation

- Bulky N-substituents (tert-butyl, 2,6-dimethylphenyl) promote β-formylation

- Electronic effects of para-substituted aryl groups are minimal and essentially inductive [5] [6]

Electronic Influences on Regioselectivity

While steric factors dominate, electronic effects can modulate regioselectivity under specific conditions [36]. The electron density distribution in the pyrrole ring influences the reactivity of different positions:

- α-Positions (C-2, C-5): Higher electron density, more reactive toward electrophiles

- β-Positions (C-3, C-4): Lower electron density, less reactive under normal conditions [36]

The use of sterically crowded amides exploits this electronic preference by blocking the more reactive α-positions, thereby forcing reaction at the β-positions [7] [8].

Substrate-Dependent Regioselectivity

The regioselectivity patterns can vary significantly depending on the specific pyrrole substrate and reaction conditions [37]. For 2-formylpyrroles, the existing formyl group directs subsequent substitution to the 5-position through both steric and electronic effects [37]. This directing effect has been exploited in the synthesis of 1,2,5-substituted pyrroles with exclusive regioselectivity [37].

Purification and Analytical Characterization Techniques

The purification and characterization of pyrrole derivatives present unique challenges due to their chemical reactivity, volatility, and tendency to polymerize. Specialized techniques have been developed to address these issues and ensure the isolation of high-purity products.

Purification Methodologies

Vacuum Distillation

Vacuum distillation represents the most widely used method for pyrrole purification [38] [39] [40]. The technique involves distillation under reduced pressure to minimize thermal decomposition:

- Operating pressure: 10-50 mbar

- Temperature range: 40-80°C

- Column efficiency: 20-30 theoretical plates for effective separation [38]

The addition of acids or acid derivatives during distillation can improve purification efficiency by preventing polymerization [38]. Formic acid (60-95% by weight) is particularly effective for this purpose [38].

Steam Distillation

Steam distillation provides an alternative approach, particularly useful for temperature-sensitive pyrrole derivatives [39] [41]. The method involves:

- Formation of potassium pyrrole: Treatment with KOH to form the stable potassium salt

- Hydrolysis: Acid treatment to liberate the pyrrole

- Steam distillation: Separation of the volatile pyrrole from water [39] [41]

Recrystallization Techniques

For solid pyrrole derivatives, recrystallization offers an effective purification method [39]. However, the choice of solvent is critical due to the reactivity of pyrroles:

- Suitable solvents: Ethanol, 2-propanol, ethyl acetate

- Solvents to avoid: Protic solvents under acidic conditions

- Additives: Antioxidants may be necessary to prevent oxidation [39]

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides the most comprehensive structural information for pyrrole derivatives [42] [43]. Key diagnostic features include:

- ¹H NMR: Characteristic chemical shifts for pyrrole protons (δ 6.0-7.0 ppm)

- ¹³C NMR: Distinctive carbon chemical shifts for different ring positions

- Formyl group identification: Aldehyde proton at δ 9.5-10.0 ppm [42]

Mass Spectrometry

Mass spectrometry enables molecular weight determination and structural elucidation [44] [40]. Modern techniques include:

- Electron impact (EI): Provides fragmentation patterns for structural assignment

- Electrospray ionization (ESI): Suitable for polar pyrrole derivatives

- High-resolution MS: Accurate mass determination for molecular formula confirmation [44]

Infrared Spectroscopy

IR spectroscopy offers valuable information about functional groups [42] [43]:

- N-H stretching: 3400-3500 cm⁻¹ (for NH pyrroles)

- C=O stretching: 1650-1700 cm⁻¹ (for formyl groups)

- C=C stretching: 1500-1600 cm⁻¹ (pyrrole ring vibrations) [42]

Chromatographic Analysis

Chromatographic techniques are essential for purity assessment and product identification [44] [43]:

- Gas chromatography: Suitable for volatile pyrrole derivatives

- High-performance liquid chromatography: Preferred for less volatile compounds

- Column chromatography: Primary method for preparative purification [44]

Stability and Storage Considerations

Pyrrole derivatives require careful handling and storage to maintain stability [40]:

- Protection from light: UV light can cause polymerization

- Inert atmosphere: Nitrogen or argon atmosphere prevents oxidation

- Temperature control: Storage at 0-4°C minimizes decomposition

- Antioxidants: BHT or similar antioxidants may be added for long-term storage [40]

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant